2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
CAS No.: 63882-16-6
Cat. No.: VC2048434
Molecular Formula: C6H10ClN
Molecular Weight: 131.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63882-16-6 |
|---|---|
| Molecular Formula | C6H10ClN |
| Molecular Weight | 131.6 g/mol |
| IUPAC Name | 2-azabicyclo[2.2.1]hept-5-ene;hydrochloride |
| Standard InChI | InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H |
| Standard InChI Key | LWWSHTRITJEGCB-UHFFFAOYSA-N |
| SMILES | C1C2CNC1C=C2.Cl |
| Canonical SMILES | C1C2CNC1C=C2.Cl |
Introduction
Chemical Identity and Structure
Basic Information
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is identified by several key parameters that define its chemical identity:
| Parameter | Value |
|---|---|
| CAS Registry Number | 63882-16-6 |
| Molecular Formula | C₆H₁₀ClN |
| Molecular Weight | 131.60 g/mol |
| European Community Number | 878-436-3 |
| IUPAC Name | 2-azabicyclo[2.2.1]hept-5-ene;hydrochloride |
| SMILES Notation | C1C2CNC1C=C2.Cl |
| InChI Key | LWWSHTRITJEGCB-UHFFFAOYSA-N |
The compound consists of a bicyclic framework with a bridgehead nitrogen at the 2-position, creating the azabicyclo[2.2.1]heptane skeleton. A distinctive feature is the carbon-carbon double bond at positions 5 and 6, which provides a site for various chemical modifications. The nitrogen atom is protonated with a chloride counterion, forming the hydrochloride salt .
Physical and Chemical Properties
The physical and chemical properties of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride contribute to its utility in chemical synthesis:
| Property | Value |
|---|---|
| Physical Form | Crystalline solid |
| LogP (parent compound) | 0.4 |
| Heavy Atoms Count | 8 |
| Rotatable Bond Count | 0 |
| Number of Rings | 2 |
| Carbon Bond Saturation (Fsp3) | 0.666 |
| Polar Surface Area | 12 Ų |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
These properties indicate a relatively rigid structure with limited conformational flexibility (zero rotatable bonds) and moderate lipophilicity. The compound's polar surface area and hydrogen bonding capabilities influence its solubility and potential interactions with biological systems .
Structural Relationships
Parent Compound
The free base form, 2-Azabicyclo[2.2.1]hept-5-ene (CAS: 6671-85-8), is the parent compound from which the hydrochloride salt is derived. The parent compound has a molecular weight of 95.14 g/mol and a molecular formula of C₆H₉N. It exhibits slightly different physicochemical properties, with a calculated LogP of 0.86, indicating somewhat greater lipophilicity than the hydrochloride salt .
Related Derivatives
Several important derivatives share structural elements with 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-ene | 6671-85-8 | C₆H₉N | 95.14 g/mol | Free base form |
| 2-Boc-2-azabicyclo[2.2.1]hept-5-ene | 188345-71-3 | C₁₁H₁₇NO₂ | 195.26 g/mol | N-protected derivative |
| (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 79200-56-9 | C₆H₇NO | 109.13 g/mol | Contains lactam functionality |
2-Boc-2-azabicyclo[2.2.1]hept-5-ene represents a protected form of the parent compound, with the nitrogen atom blocked by a tert-butoxycarbonyl (Boc) group. This protection strategy is valuable for controlling the reactivity of the nitrogen during synthetic sequences .
The lactam derivative, also known as Vince lactam, contains a carbonyl group at the 3-position, creating a γ-lactam structure. This compound has gained significant attention in medicinal chemistry as a precursor to antiviral drugs and other bioactive molecules .
| Supplier | Pack Size | Purity | Price (USD) | Reference Number |
|---|---|---|---|---|
| Enamine Ltd | 1 mg | 80% | $83 | EN300-216064 |
| Enamine Ltd | 2 mg | 80% | $85 | EN300-216064 |
| Enamine Ltd | 5 mg | 80% | $91 | EN300-216064 |
| Enamine Ltd | 10 mg | 80% | $102 | EN300-216064 |
| Enamine Ltd | 20 mg | 80% | $123 | EN300-216064 |
The compound is typically available in research quantities with moderate purity (approximately 80%), suitable for experimental applications rather than large-scale use. Various catalog numbers are associated with this compound across different suppliers, including 150143, 60R1544S, A490014280, F13786, and Z2677505952, indicating its accessibility through multiple commercial channels .
Synthetic Applications
General Synthetic Utility
The structural features of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride make it valuable in organic synthesis for several reasons:
-
The bicyclic framework provides a rigid, stereochemically defined scaffold for the construction of more complex molecules.
-
The secondary amine functionality (as the hydrochloride salt) can participate in various transformations, including alkylation, acylation, and amide formation.
-
The carbon-carbon double bond offers a site for functionalization through various reactions, such as hydrogenation, epoxidation, dihydroxylation, and cycloaddition.
-
The bridged ring system creates distinct facial selectivity for chemical reactions, enabling stereoselective transformations.
These characteristics make 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride a versatile building block for diversity-oriented synthesis and the preparation of compounds with defined three-dimensional architectures.
Chemical Reactivity
The reactivity of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is governed by its key functional groups:
Amine Functionality
As a hydrochloride salt of a secondary amine, the compound exhibits the following characteristics:
-
The protonated nitrogen is less nucleophilic than the free base form.
-
Conversion to the free base enables nucleophilic reactions typical of secondary amines.
-
The nitrogen can serve as a point of attachment for various functional groups, creating derivatives with modified properties.
-
The bridgehead position of the nitrogen imposes geometric constraints on its reactivity.
Alkene Functionality
The carbon-carbon double bond at positions 5 and 6 provides a site for diverse chemical transformations:
-
Addition reactions (hydrogenation, halogenation, hydration)
-
Oxidation reactions (epoxidation, dihydroxylation)
-
Cycloaddition reactions (Diels-Alder, 1,3-dipolar cycloadditions)
-
Metathesis reactions
The strained bicyclic system may influence the reactivity and stereoselectivity of reactions at the double bond, potentially enhancing reactivity toward certain transformations.
Analytical Characterization
Standard analytical techniques can be employed to characterize 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride:
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy
-
Mass spectrometry
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
-
Physical Property Determination:
-
Melting point analysis
-
X-ray crystallography (for solid-state structure)
-
These techniques provide comprehensive characterization of the compound's structure, purity, and physical properties, essential for research applications requiring well-defined chemical materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume